molecular formula C20H27N5O B11000887 4-(1H-benzimidazol-2-yl)-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol

4-(1H-benzimidazol-2-yl)-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B11000887
M. Wt: 353.5 g/mol
InChI Key: PVPQHPSBYQCHFE-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps. One of the key starting materials is 2-amino benzimidazole. The synthetic route typically includes the following steps :

    Diazotization: 2-amino benzimidazole is diazotized using sodium nitrite and hydrochloric acid in an ice-cold environment to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with malononitrile in the presence of pyridine to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of ethanol and sodium ethoxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets . The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

4-(1H-benzimidazol-2-yl)-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol can be compared with other benzimidazole derivatives to highlight its uniqueness :

    Benzimidazole: A simpler structure with broad biological activity but less specificity.

    2-Aminobenzimidazole: A precursor in the synthesis of more complex derivatives.

    Benzimidazole-2-thiol: Known for its strong binding affinity to metal ions and use in coordination chemistry.

The unique structure of this compound, particularly the presence of the tetramethylpiperidinyl group, imparts specific properties that make it valuable for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C20H27N5O/c1-19(2)9-12(10-20(3,4)24-19)25-11-15(26)16(17(25)21)18-22-13-7-5-6-8-14(13)23-18/h5-8,12,21,24,26H,9-11H2,1-4H3,(H,22,23)

InChI Key

PVPQHPSBYQCHFE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)C

Origin of Product

United States

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